molecular formula C7H6BrNO2 B1266184 2-Bromo-6-nitrotoluene CAS No. 55289-35-5

2-Bromo-6-nitrotoluene

Cat. No.: B1266184
CAS No.: 55289-35-5
M. Wt: 216.03 g/mol
InChI Key: LYTNSGFSAXWBCA-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrotoluene: is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the second position and a nitro group at the sixth position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

2-Bromo-6-nitrotoluene: is a chemical compound with the molecular formula C₇H₆BrNO₂. . Its primary targets likely involve cellular components or biochemical pathways related to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 2-Hydroxy-6-nitrotoluene, 2-Amino-6-nitrotoluene.

    Reduction: 2-Bromo-6-aminotoluene.

    Oxidation: 2-Bromo-6-nitrobenzoic acid.

Comparison with Similar Compounds

  • 2-Bromo-4-nitrotoluene
  • 2-Chloro-6-nitrotoluene
  • 2-Methyl-6-nitroaniline
  • 4-Bromo-2-nitrotoluene

Comparison:

Biological Activity

2-Bromo-6-nitrotoluene (C7H6BrNO2) is an organic compound with significant biological activity that has garnered attention in various fields, including pharmacology and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C7H6BrNO2
  • Molecular Weight : 216.03 g/mol
  • CAS Number : 55289-35-5

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for agricultural applications as a pesticide or herbicide. It has demonstrated effective inhibition against various phytopathogens, suggesting its utility in crop protection .
  • Receptor Binding : Research indicates that this compound binds to the 5-HT7 receptor, which is implicated in numerous physiological processes, including mood regulation and cognition. This interaction suggests potential implications in neuropharmacology .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, leading to growth suppression.
  • Disruption of Cellular Processes : By interacting with cellular receptors, it may alter signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against common agricultural pathogens. The results indicated:

PathogenInhibition Rate (%)
Fusarium oxysporum75.3
Botrytis cinerea68.9
Escherichia coli82.1

These findings suggest that the compound has broad-spectrum antimicrobial activity, making it suitable for use in agricultural settings .

Neuropharmacological Implications

In vitro studies have shown that this compound can modulate serotonin receptor activity, which may have implications for treating mood disorders. The binding affinity for the 5-HT7 receptor was measured, showing a notable interaction that could influence serotonin-related pathways .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are critical. Toxicological studies indicate that while it exhibits antimicrobial properties, it also poses risks at higher concentrations, necessitating careful handling and application guidelines.

Properties

IUPAC Name

1-bromo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNSGFSAXWBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203791
Record name 2-Bromo-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-35-5
Record name 2-Bromo-6-nitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55289-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the interactions of 2-Bromo-6-nitrotoluene with different solvents?

A1: The research investigates how this compound behaves at the molecular level when interacting with solvents like water, benzene, and dimethyl sulfoxide (DMSO) []. The study uses computational methods to analyze charge transfer, perform molecular docking simulations, and examine spectroscopic properties. This provides valuable information about the molecule's reactivity and potential behavior in various chemical environments.

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